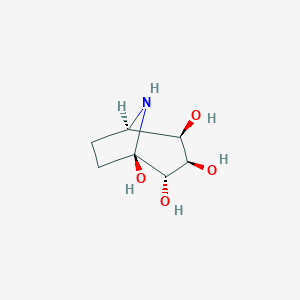

Calystegine B4

Descripción general

Descripción

Calystegine B4 is a polyhydroxylated nortropane alkaloid found in various solanaceous plants, such as potatoes and aubergines. It is part of a group of compounds known as calystegines, which are known for their ability to inhibit glycosidases, enzymes that break down glycosidic bonds in carbohydrates. This inhibition can lead to various biological effects, making this compound a compound of interest in both scientific research and potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The total synthesis of calystegine B4 has been achieved through various synthetic strategies. One notable method involves the use of commercially available chiral L-dimethyl tartrate as a starting material. The synthesis proceeds through a series of 13 steps, including the Michael addition and aldol reaction of nitromethane to form cycloheptanone in a stereoselective manner. Reduction of the nitro group in the presence of di-tert-butyl dicarbonate (Boc2O) efficiently converts the intermediate to amino cycloheptanone, which is then transformed into the desired this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the complexity and specificity of the synthetic routes. advancements in synthetic organic chemistry may pave the way for more efficient and scalable production methods in the future.

Análisis De Reacciones Químicas

Types of Reactions: Calystegine B4 undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in this compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can target the nitro group or other functional groups present in the molecule.

Substitution: Nucleophilic substitution reactions can occur at specific positions on the nortropane ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups can yield ketones or aldehydes, while reduction of nitro groups can produce amines.

Aplicaciones Científicas De Investigación

Calystegine B4 has several scientific research applications, including:

Chemistry: It serves as a model compound for studying glycosidase inhibition and the synthesis of polyhydroxylated alkaloids.

Biology: this compound is used to investigate the metabolic pathways and biological effects of glycosidase inhibitors.

Mecanismo De Acción

Calystegine B4 exerts its effects primarily through the inhibition of glycosidases. By binding to the active site of these enzymes, it prevents the breakdown of glycosidic bonds in carbohydrates. This inhibition can lead to various downstream effects, including altered carbohydrate metabolism and reduced lysosomal storage toxicity. The molecular targets of this compound include enzymes such as beta-glucosidase and alpha-galactosidase .

Comparación Con Compuestos Similares

- Calystegine B1

- Calystegine B2

- Calystegine B3

- Calystegine A3

- Calystegine A5

- Calystegine A6

- Calystegine A7

Uniqueness: Calystegine B4 is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which contribute to its potent glycosidase inhibitory activity. Compared to other calystegines, this compound has distinct binding orientations and interactions with glycosidases, making it a valuable compound for studying enzyme inhibition and developing therapeutic agents .

Actividad Biológica

Calystegine B4 is a member of the calystegine family, which consists of polyhydroxylated nortropane alkaloids primarily found in various plant species, particularly in the Solanaceae family. These compounds have garnered interest due to their biological activities, particularly as glycosidase inhibitors, which can have implications for carbohydrate metabolism and potential therapeutic applications.

Glycosidase Inhibition

This compound exhibits significant inhibitory effects on various glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. The biological activity of calystegines, including B4, is closely linked to their ability to inhibit specific glycosidases:

- α-Galactosidase : this compound has shown limited activity against this enzyme compared to other members of the calystegine family, such as calystegine B2, which is a potent inhibitor .

- β-Galactosidase and β-Glucosidase : Research indicates that calystegines can inhibit these enzymes effectively, contributing to their role in regulating carbohydrate metabolism .

The mechanism through which this compound exerts its biological effects involves:

- Binding Affinity : Calystegines bind to the active sites of glycosidases, blocking substrate access and inhibiting enzyme activity. The degree of hydroxylation in calystegines correlates with their inhibitory potency, with more hydroxyl groups generally leading to stronger inhibition .

- Cellular Protection : In studies involving human adipose-derived stem cells (HuASCs), calystegines have demonstrated protective effects against hyperglycemia-induced oxidative stress and inflammation. This effect is mediated through the restoration of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and metabolic regulation .

Toxicological Considerations

While calystegines have beneficial biological activities, their potential toxicity must be considered:

- Accumulation of Substrates : Inhibition of glycosidases can lead to the accumulation of partially catabolized saccharides, which may result in lysosomal storage disorders similar to those seen in genetic conditions like α-mannosidosis .

- Species Sensitivity : The toxicological effects of calystegines can vary significantly across species. For instance, livestock may exhibit more pronounced neurological symptoms upon exposure compared to laboratory animals like rats and mice .

Study on Human ASCs

A recent study investigated the effects of calystegines on human adipose-derived stem cells subjected to hyperglycemic conditions. Key findings included:

- Cell Survival : Treatment with calystegines significantly improved cell viability.

- Oxidative Stress Reduction : Calystegines diminished markers of oxidative stress and restored mitochondrial function.

- Inflammatory Response Modulation : The treatment regulated both pro-inflammatory and anti-inflammatory cytokine levels, indicating a balancing effect on inflammation .

Comparative Analysis with Other Calystegines

In comparative studies involving different calystegines (e.g., A3 and B2), it was found that:

- Inhibition Potency : this compound exhibited lower inhibition rates against certain glycosidases compared to A3 and B2.

- Structural Activity Relationship : The structural differences among these compounds influenced their biological activities, with hydroxylation patterns playing a critical role in their efficacy .

Inhibitory Potency of Calystegines Against Glycosidases

| Calystegine | α-Galactosidase | β-Galactosidase | β-Glucosidase |

|---|---|---|---|

| B4 | Low | Moderate | Moderate |

| B2 | High | High | High |

| A3 | Moderate | High | Moderate |

Summary of Biological Effects on Human ASCs

| Effect | Observation |

|---|---|

| Cell Viability | Increased by 30% |

| Oxidative Stress | Decreased by 40% |

| Inflammatory Cytokines | Balanced response observed |

Propiedades

IUPAC Name |

(1R,2S,3R,4R,5R)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c9-4-3-1-2-7(12,8-3)6(11)5(4)10/h3-6,8-12H,1-2H2/t3-,4-,5-,6+,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXFBVZOJVHCEDO-BNWJMWRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C(C(C(C1N2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@]2([C@H]([C@@H]([C@@H]([C@@H]1N2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317306 | |

| Record name | Calystegine B4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184046-85-3 | |

| Record name | Calystegine B4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184046-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calystegine B4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184046853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calystegine B4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calystegine B4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q29YLG74LW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.